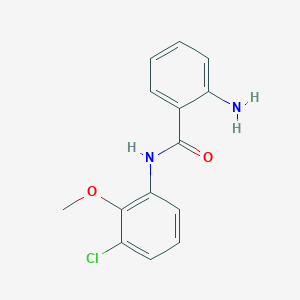

2-amino-N-(3-chloro-2-methoxyphenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3-chloro-2-methoxyphenyl)benzamide can be achieved through various methods. One common approach involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is efficient, eco-friendly, and provides high yields.

Another method involves the oxidation of benzoic acid under the catalytic actions of N-hydroxyphthalimide and cobalt acetylacetonate, followed by substitution reactions with chlorine gas and subsequent steps to introduce the amino and methoxy groups .

Industrial Production Methods

Industrial production of benzamide derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of these processes.

Análisis De Reacciones Químicas

Types of Reactions

2-amino-N-(3-chloro-2-methoxyphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups.

Substitution: Halogen substitution reactions can introduce different halogen atoms into the benzamide structure.

Coupling Reactions: Suzuki–Miyaura coupling reactions can be used to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are often used.

Substitution: Halogenation reagents like chlorine gas or bromine can be employed.

Coupling: Palladium catalysts and organoboron reagents are used in Suzuki–Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various halogen atoms, and coupling reactions can form complex aromatic structures.

Aplicaciones Científicas De Investigación

2-amino-N-(3-chloro-2-methoxyphenyl)benzamide has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 2-amino-N-(3-chloro-2-methoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as cyclooxygenases (COX-1 and COX-2), leading to anti-inflammatory effects . The compound’s structure allows it to bind to active sites of target proteins, modulating their activity and resulting in various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

2-amino-5-chloro-N,3-dimethylbenzamide: Another benzamide derivative with similar synthetic routes and applications.

N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds exhibit anti-inflammatory properties and are structurally related to 2-amino-N-(3-chloro-2-methoxyphenyl)benzamide.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Actividad Biológica

2-amino-N-(3-chloro-2-methoxyphenyl)benzamide is a compound belonging to the benzamide class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H14ClN1O1, with a molecular weight of approximately 288.72 g/mol. The compound features an amino group at the 2-position, a chloro substituent at the 3-position, and a methoxy group at the 2-position of the phenyl ring. These structural characteristics contribute to its unique chemical properties and biological activities.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study highlighted that compounds in this class showed antifungal effects against Aspergillus fumigatus, outperforming standard antifungal agents like Clotrimazole. Additionally, moderate to good antibacterial activity was observed against various bacterial strains, suggesting its potential as a broad-spectrum antimicrobial agent.

Anti-inflammatory Effects

The compound has been associated with anti-inflammatory properties, potentially through the inhibition of the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. This suggests that this compound could be explored for therapeutic applications in treating inflammatory diseases.

Antioxidant Activity

Antioxidant properties have also been reported for this compound, indicating its ability to scavenge free radicals and mitigate oxidative stress. This activity is particularly relevant in the context of diseases where oxidative damage is a contributing factor.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Receptor Interaction : It could interact with various receptors that modulate cellular processes related to inflammation and oxidative stress.

These interactions suggest potential applications in drug development aimed at treating conditions associated with inflammation and oxidative stress.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-N-(4-methoxyphenyl)benzamide | Methoxy group on para position | Different biological activity profiles |

| N-(3-chlorophenyl)-2-amino-benzamide | Chlorine substitution at different position | Distinct interaction profiles |

| 2-Amino-N-(3-bromo-4-methoxyphenyl)benzamide | Bromine instead of chlorine | Potentially different reactivity and stability |

The variations in substituents among these compounds lead to differing properties and biological activities, demonstrating the uniqueness of this compound within its class.

Case Studies and Research Findings

Several studies have explored the biological activity of benzamide derivatives, including this compound:

- Antimicrobial Activity Study : A series of new derivatives were synthesized and tested against various bacterial and fungal strains. One derivative showed excellent antifungal activity against Aspergillus fumigatus, indicating strong potential for clinical applications in treating fungal infections.

- Inflammatory Response Investigation : Research has indicated that certain benzamide derivatives can inhibit the NLRP3 inflammasome, suggesting their utility in treating inflammatory diseases such as rheumatoid arthritis or other chronic inflammatory conditions.

Propiedades

IUPAC Name |

2-amino-N-(3-chloro-2-methoxyphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2/c1-19-13-10(15)6-4-8-12(13)17-14(18)9-5-2-3-7-11(9)16/h2-8H,16H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AROSSPUARKQIDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.